molecular formula C15H24N2 B13335082 1-(3-Phenylbutyl)piperidin-4-amine

1-(3-Phenylbutyl)piperidin-4-amine

Cat. No.: B13335082
M. Wt: 232.36 g/mol
InChI Key: PBJOAGQOLQDDKO-UHFFFAOYSA-N
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Description

1-(3-Phenylbutyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including medicinal products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylbutyl)piperidin-4-amine typically involves the reaction of piperidine with 3-phenylbutylamine under specific conditions. One common method is the reductive amination of 3-phenylbutyl ketone with piperidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts such as palladium or rhodium complexes can enhance the efficiency of the reaction . Additionally, the reaction conditions are optimized to minimize by-products and ensure scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenylbutyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Corresponding amines.

    Substitution: Substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-(3-Phenylbutyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

1-(3-phenylbutyl)piperidin-4-amine

InChI

InChI=1S/C15H24N2/c1-13(14-5-3-2-4-6-14)7-10-17-11-8-15(16)9-12-17/h2-6,13,15H,7-12,16H2,1H3

InChI Key

PBJOAGQOLQDDKO-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1CCC(CC1)N)C2=CC=CC=C2

Origin of Product

United States

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